Lipophilicity Shift vs. Non-Fluorinated Analog
The target compound exhibits a computed XLogP3 of 3.8, which is 0.7 log units higher than the 3.1 calculated for the non-fluorinated analog ethyl 2,6-dibromopyridine-4-acetate (CAS 1804420-01-6) [1][2]. This difference arises from the replacement of the benzylic CH2 group with a CF2 moiety. A ΔlogP of +0.7 translates to an approximately five-fold increase in partition coefficient, which can significantly alter membrane permeability and tissue distribution in biological settings. This quantitative shift provides a tunable parameter for medicinal chemists optimizing ADME profiles without altering the core pyridine scaffold or the bromine-based cross-coupling handles.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Ethyl 2,6-dibromopyridine-4-acetate (CAS 1804420-01-6): XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = +0.7 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
A ΔlogP of +0.7 can correspond to a ~5-fold increase in membrane partitioning, directly influencing compound bioavailability and cellular permeability in lead optimization programs.
- [1] PubChem Compound Summary for CID 155822339, Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 121228133, Ethyl 2,6-dibromopyridine-4-acetate. National Center for Biotechnology Information (2025). View Source
